1-Bromo-3-chloro-2,4,6-trifluorobenzene
Overview
Description
1-Bromo-3-chloro-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6HBrClF3 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2,4,6-trifluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,4,6-trifluorobenzene. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of halogenating agents to ensure selective substitution on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted trifluorobenzene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-2,4,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2,4,6-trifluorobenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize transition states and intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-2,4,6-trifluorobenzene
- 4-Bromobenzotrifluoride
Uniqueness
1-Bromo-3-chloro-2,4,6-trifluorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-4-chloro-1,3,5-trifluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVSBIVDARMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281314 | |
Record name | 2-Bromo-4-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-44-4 | |
Record name | 2-Bromo-4-chloro-1,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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